2-(4-Chlorophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and methylphenyl groups. One common method involves the reaction of 4-chloroaniline with a suitable acylating agent to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves the esterification of the carboxylate group with the appropriate alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isocyanate
- 4-Methoxyphenyl isocyanate
- Phenyl isocyanate
- 4-Bromophenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENYL)-2-OXOETHYL 1-(2-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13-4-2-3-5-17(13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-6-8-16(21)9-7-14/h2-9,15H,10-12H2,1H3 |
InChI Key |
UZCWBGWBEVVSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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